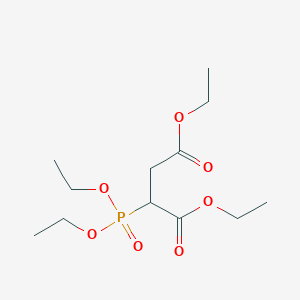
2,3,3',4,5',6-Hexachlorobiphényle
Vue d'ensemble
Description
2,3,3',4,5',6-Hexachlorobiphenyl, also known as HCB, is a chemical compound that is used in a variety of applications. It is a halogenated biphenyl and is an environmental pollutant that has been found in the environment as a result of industrial processes. HCB is a persistent organic pollutant and is toxic to both humans and animals.
Applications De Recherche Scientifique
Science de l'environnement et recherche sur la pollution
Le composé a été utilisé dans la recherche pour étudier sa phototransformation dans l'eau par la matière organique dissoute . La photolyse d'un congénère de biphényle polychloré (PCB) plus chloré sous une lumière solaire simulée en présence d'acide humique a été étudiée . Les principaux produits de photodégradation analysés étaient le 4-hydroxy-2,2′,4′,5,5′-pentaCB et l'acide 2,4,5-trichlorobenzoïque .
Applications industrielles
Le 2,2’,3,3’,4,4’-hexachlorobiphényle, un composé similaire au 2,3,3’,4,5’,6-hexachlorobiphényle, a été utilisé dans les transformateurs électriques, les fluides hydrauliques, les plastifiants dans les résines synthétiques et plusieurs applications quotidiennes telles que la peinture, l'encre et les revêtements de surface .
Recherche sur le métabolisme et l'excrétion
Synthèse des dibenzofuranes polychlorés
Les PCB peuvent être utilisés pour synthétiser des dibenzofuranes polychlorés, notamment les dibenzofuranes tétrachlorés (TCDF) et les dibenzofuranes pentachlorés (PenCDF). Ces composés partagent une structure similaire avec les dibenzo-p-dioxines polychlorées .
Expression des gènes dans les cellules
Les effets de deux biphényles polychlorés substitués, y compris la forme 2,3,4,2',4',5' (PCB-138), ont été examinés sur l'expression de c-myc, c-jun, c-ras et jun-b dans les cellules 3T3-L1 .
Impact environnemental et remédiation
Il y a eu un débat controversé sur la question de savoir si la remédiation des PCB peut se produire naturellement. La photolyse pourrait être un processus de transformation important pour les PCB .
Mécanisme D'action
Target of Action
2,3,3’,4,5’,6-Hexachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the circadian clock . It achieves this by inhibiting the basal and circadian expression of the core circadian component PER1 .
Mode of Action
The compound interacts with its targets by regulating their expression. Specifically, it inhibits the basal and circadian expression of PER1 . This interaction results in changes to the circadian rhythm, which can have wide-ranging effects on various biological processes.
Biochemical Pathways
It is known that the compound’s regulation of per1 can impact thecircadian rhythm . The circadian rhythm is a natural, internal process that regulates the sleep-wake cycle and repeats roughly every 24 hours. It can affect hormone levels, eating habits, digestion, body temperature, and other important bodily functions.
Pharmacokinetics
Like other pcbs, it is known to belipophilic and can accumulate in fatty tissues . This property can lead to bioaccumulation and biomagnification, potentially resulting in harmful health effects. The compound’s bioavailability would be influenced by its lipophilicity, as well as factors such as its route of administration and the individual’s metabolic rate.
Result of Action
The primary result of 2,3,3’,4,5’,6-Hexachlorobiphenyl’s action is the disruption of the circadian rhythm due to its inhibition of PER1 . This can lead to a variety of effects at the molecular and cellular level, potentially impacting sleep patterns, hormone regulation, and other circadian-controlled processes.
Propriétés
IUPAC Name |
1,2,3,5-tetrachloro-4-(3,5-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-6-1-5(2-7(14)3-6)10-8(15)4-9(16)11(17)12(10)18/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPTZXSJGZTGJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074232 | |
| Record name | 2,3,3',4,5',6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74472-43-8 | |
| Record name | PCB 161 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74472-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,3',4,5',6-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',4,5',6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4,5',6-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG34P342V8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(3-Nitrophenyl)hydrazono]malononitrile](/img/structure/B1617460.png)








![2,6-Dimethyl-4-[(e)-phenyldiazenyl]aniline](/img/structure/B1617474.png)


